Racemic-(3aR,6S,6aR)-tert-butyl6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate
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Overview
Description
Racemic-(3aR,6S,6aR)-tert-butyl 6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate is a complex organic compound with a unique structure It is characterized by its racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(3aR,6S,6aR)-tert-butyl 6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate typically involves multiple steps, including the formation of the furo[3,2-b]pyrrole ring system and the introduction of the tert-butyl and amino groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Racemic-(3aR,6S,6aR)-tert-butyl 6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Racemic-(3aR,6S,6aR)-tert-butyl 6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Racemic-(3aR,6S,6aR)-tert-butyl 6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid
- Racemic-(3aR,6S,6aR)-tert-butyl 6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate derivatives
Uniqueness
Racemic-(3aR,6S,6aR)-tert-butyl 6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its racemic nature allows for the study of enantiomer-specific effects, making it valuable in research and development.
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (3aR,6R,6aS)-6-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-7(12)9-8(13)4-5-15-9/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1 |
InChI Key |
NWSWQZIICCESNY-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]2[C@H]1CCO2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCO2)N |
Origin of Product |
United States |
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